Colistin
Overview
Description
Colistin, also known as Polymyxin E, is an antibiotic that has been in use for over 50 years, primarily for the treatment of multidrug-resistant Gram-negative bacterial infections, including Pseudomonas aeruginosa, Acinetobacter baumannii, and Klebsiella pneumoniae . It is a cationic polypeptide obtained from Bacillus spp. and was initially used in the United States in 1959 . Despite its nephrotoxicity concerns, colistin has re-emerged as a critical antibiotic due to the increasing prevalence of infections caused by multidrug-resistant bacteria .
Synthesis Analysis
Colistin is synthesized by the bacterium Bacillus polymyxa var. colistinus and is a member of the polymyxin family of antibiotics . It is administered either as its inactive prodrug colistin methanesulfonate (CMS) intravenously or as colistin sulfate orally . The conversion of CMS to colistin is concentration-dependent, with rapid conversion occurring below the critical micelle concentration (CMC) .
Molecular Structure Analysis
Colistin is a decapeptide with a large molecular weight and a cationic nature at physiological pH . Its structure allows it to interact with the lipid A component of the lipopolysaccharide layer in Gram-negative bacteria, which is crucial for its antibacterial activity . The molecular details of colistin's interaction with lipid membranes have been studied using techniques such as circular dichroism and x-ray diffuse scattering .
Chemical Reactions Analysis
The interaction of colistin with bacterial membranes is a key aspect of its mechanism of action. Colistin binds to the lipid A portion of lipopolysaccharides in the outer membrane of Gram-negative bacteria, disrupting the membrane and leading to cell death . This interaction is selective, as colistin has been shown to have different effects on the membrane properties of Gram-negative versus Gram-positive bacteria and eukaryotic cells .
Physical and Chemical Properties Analysis
Colistin is amphiphilic, meaning it has both hydrophilic and hydrophobic properties, which allow it to interact with both the polar heads and the alkyl chains of phospholipids . Its surface activity is highly dependent on the pH of the medium . Colistin's pharmacokinetics are complex due to its large molecular weight and cationic properties, with distribution mainly within the extracellular space and low renal clearance . The pharmacokinetics of colistin are variable, and therapeutic drug monitoring is recommended due to its narrow therapeutic window .
Clinical Implications and Toxicity
The clinical use of colistin is limited by its potential for nephrotoxicity and neurotoxicity, especially in patients with renal disease . However, it remains a valuable therapeutic option in the treatment of infections caused by multidrug-resistant Gram-negative bacteria . Recent studies have focused on optimizing the clinical use of colistin, including understanding its pharmacokinetics and pharmacodynamics, to maximize antibacterial efficacy while minimizing toxicity and the development of resistance .
Scientific Research Applications
In veterinary medicine, colistin has been used extensively, especially for controlling Enterobacteriaceae infections in pigs. However, its use has raised concerns due to the emergence of colistin resistance, largely attributed to the mcr-1 gene, which has been detected in pathogenic E. coli isolates from pigs, cattle, and poultry (Kempf, Jouy, & Chauvin, 2016). The prevalence of colistin resistance is particularly high in some pathogenic strains, and resistance has also been observed in Salmonella from healthy animals, depending on the proportion of intrinsically colistin-resistant serotypes.
The molecular mechanisms of colistin resistance are complex and multifaceted. A key aspect is the plasmid-mediated colistin resistance gene mcr-1, which has rapidly spread internationally. Other resistance mechanisms include mutations in genes related to lipopolysaccharide (LPS) synthesis, such as lpxC, pmrE, and migA, as seen in colistin-resistant Pseudomonas aeruginosa isolates (Baron, Hadjadj, Rolain, & Olaitan, 2016). These findings highlight the importance of understanding the evolution of antimicrobial resistance for effective control and prevention strategies.
Colistin's re-emergence as a critical therapy in human medicine for treating multidrug-resistant Gram-negative bacteria underscores the need for optimized usage, given concerns about nephrotoxicity and the development of resistance (Nation & Li, 2009). The discovery of novel mcr genes, like mcr-9, and their ability to confer phenotypic resistance to colistin in Enterobacteriaceae, also emphasizes the need for continuous monitoring and development of effective control strategies (Carroll, Gaballa, Guldimann, Sullivan, Henderson, & Wiedmann, 2019).
Future Directions
properties
IUPAC Name |
N-[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-4-amino-1-oxo-1-[[(6R,9S,12R,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-3-[(1R)-1-hydroxyethyl]-12,15-bis(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-5-methylheptanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H98N16O13/c1-9-29(6)11-10-12-40(71)59-32(13-19-53)47(76)68-42(31(8)70)52(81)64-35(16-22-56)44(73)63-37-18-24-58-51(80)41(30(7)69)67-48(77)36(17-23-57)61-43(72)33(14-20-54)62-49(78)38(25-27(2)3)66-50(79)39(26-28(4)5)65-45(74)34(15-21-55)60-46(37)75/h27-39,41-42,69-70H,9-26,53-57H2,1-8H3,(H,58,80)(H,59,71)(H,60,75)(H,61,72)(H,62,78)(H,63,73)(H,64,81)(H,65,74)(H,66,79)(H,67,77)(H,68,76)/t29?,30-,31-,32+,33+,34+,35+,36-,37+,38-,39-,41?,42+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKQOSKADJPQZHB-RGYSVOEGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CCCC(=O)NC(CCN)C(=O)NC(C(C)O)C(=O)NC(CCN)C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CC(C)C)CC(C)C)CCN)CCN)C(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)CCCC(=O)N[C@@H](CCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCN)C(=O)N[C@H]1CCNC(=O)C(NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@H](NC(=O)[C@@H](NC1=O)CCN)CC(C)C)CC(C)C)CCN)CCN)[C@@H](C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H98N16O13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1155.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
WHITE TO SLIGHTLY YELLOW FINE POWDER; ODORLESS; FREELY SOL IN WATER; SLIGHTLY SOL IN METHANOL; INSOL IN ACETONE, ETHER; SOLN MORE STABLE @ ACID THAN ALKALINE PH /COLISTIN SULFATE/ | |
Record name | Colistin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00803 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | COLISTIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3045 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Colistin is a surface active agent which penetrates into and disrupts the bacterial cell membrane. Colistin is polycationic and has both hydrophobic and lipophilic moieties. It interacts with the bacterial cytoplasmic membrane, changing its permeability. This effect is bactericidal. There is also evidence that polymyxins enter the cell and precipitate cytoplasmic components, primarily ribosomes., POLYMYXIN B IS SURFACE-ACTIVE AGENT... CONTAINING LIPOPHILIC & LIPOPHOBIC GROUPS SEPARATED WITHIN MOLECULE. /POLYMYXIN B/, PERMEABILITY OF THE BACTERIAL MEMBRANE CHANGES IMMEDIATELY ON CONTACT WITH DRUG. SENSITIVITY TO POLYMYXIN B APPARENTLY IS RELATED TO THE PHOSPHOLIPID CONTENT OF THE CELL WALL-MEMBRANE COMPLEX. /POLYMYXIN B/, Colistin acts like a cationic detergent and binds to and damages the bacterial cytoplasmic membrane of susceptible bacteria. Damage to the bacterial cytoplasmic membrane alters the osmotic barrier of the membrane and causes leakage of essential intracellular metabolites and nucleosides. | |
Record name | Colistin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00803 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | COLISTIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3045 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Colistina | |
CAS RN |
1066-17-7 | |
Record name | Colistin [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001066177 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Colistin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00803 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Colistin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.644 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | COLISTIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3045 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
200-220 °C | |
Record name | Colistin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00803 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.